molecular formula C18H11N3O2S2 B8771287 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(phenylsulfonyl)-5-(2-thienyl)-

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(phenylsulfonyl)-5-(2-thienyl)-

Cat. No. B8771287
M. Wt: 365.4 g/mol
InChI Key: VGMQLGAUEGRBAX-UHFFFAOYSA-N
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Patent
US07612086B2

Procedure details

A mixture of 8 (50.0 mg, 0.128 mmol), 2-(tributylstannyl)thiophene (88 μL, 0.276 mmol), dichlorobis(acetonitrile)palladium (II) (4.0 mg, 0.0138 mmol), tri-o-tolylphosphine (8.0 mg, 0.0276 mmol) and toluene (1.0 mL) were heated at 90° C. overnight. The mixture was separated by PTLC using ethyl acetate:hexane (3:7) as eluent to give 11 as a white solid (18.3 mg, 36%); 1H NMR (400 MHz, CDCl3) δ 8.80 (d, J=2.1 Hz, 1H), 8.28 (m, 3H), 8.16 (d, J=2.1 Hz, 1H), 7.68 (tt, J=7.5, 1.2 Hz, 1H), 7.57 (t, J=4.1 Hz, 2H), 7.37 (m, 2H), 7.13 (dd, J=5.1, 3.6 Hz, 1H).
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
88 μL
Type
reactant
Reaction Step One
Quantity
8 mg
Type
reactant
Reaction Step One
Name
dichlorobis(acetonitrile)palladium
Quantity
4 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Yield
36%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([N:10]2[C:14]3=[N:15][CH:16]=[C:17](Br)[CH:18]=[C:13]3[C:12]([C:20]#[N:21])=[CH:11]2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([Sn](CCCC)(CCCC)[C:27]1[S:28][CH:29]=[CH:30][CH:31]=1)CCC.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>CC#N.CC#N.Cl[Pd]Cl.C1(C)C=CC=CC=1>[C:1]1([S:7]([N:10]2[C:14]3=[N:15][CH:16]=[C:17]([C:27]4[S:28][CH:29]=[CH:30][CH:31]=4)[CH:18]=[C:13]3[C:12]([C:20]#[N:21])=[CH:11]2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=C(C2)Br)C#N
Name
Quantity
88 μL
Type
reactant
Smiles
C(CCC)[Sn](C=1SC=CC1)(CCCC)CCCC
Name
Quantity
8 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
dichlorobis(acetonitrile)palladium
Quantity
4 mg
Type
catalyst
Smiles
CC#N.CC#N.Cl[Pd]Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was separated by PTLC

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=C(C2)C=2SC=CC2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 18.3 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 39.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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